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Introduction
Isocarlinoside, a flavone C-glycoside, is a naturally occurring flavonoid found in various plant

species. As a member of the flavonoid family, it has garnered interest within the scientific

community for its potential biological activities, including antioxidant and anti-inflammatory

properties. This technical guide provides a comprehensive overview of the known physical and

chemical properties of Isocarlinoside, alongside detailed experimental protocols and an

exploration of its potential role in cellular signaling pathways. This document is intended to

serve as a valuable resource for researchers and professionals engaged in natural product

chemistry, pharmacology, and drug development.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Isocarlinoside is fundamental

for its isolation, characterization, and formulation. The following tables summarize the key

physical and chemical data available for this compound.

Table 1: General and Chemical Properties of Isocarlinoside
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Property Value Source

Molecular Formula C₂₆H₂₈O₁₅ [1]

Molecular Weight 580.49 g/mol [1]

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-

dihydroxy-8-

[(2S,3R,4R,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-yl]-6-

[(2S,3R,4S,5S)-3,4,5-

trihydroxyoxan-2-yl]chromen-4-

one

[1]

CAS Number 83151-90-0 [1]

Appearance Powder [2]

Table 2: Physical Properties of Isocarlinoside

Property Value Notes

Melting Point
Not experimentally determined

in the reviewed literature.

General methods for melting

point determination are

available.[3][4][5]

Boiling Point
978.2 °C at 760 mmHg

(Predicted)
[6]

Density 1.825 g/cm³ (Predicted) [6]

Flash Point 327.5 °C (Predicted) [6]

LogP (Octanol-Water Partition

Coefficient)
0.34 (Predicted) [6]

Table 3: Solubility of Isocarlinoside
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Solvent Solubility Source

Water Soluble [7]

Methanol Soluble [2]

Ethanol Soluble [2]

Dimethyl Sulfoxide (DMSO) Soluble [2][8]

Pyridine Soluble [2]

Note: Quantitative solubility data at different temperatures and in various solvent systems are

not readily available in the current literature. General methods for solubility determination can

be employed.[8][9]

Spectral Data and Analysis
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

Isocarlinoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the chemical structure of Isocarlinoside.

While specific, fully assigned spectra for Isocarlinoside are not readily available in all public

databases, general principles of NMR spectroscopy for flavonoids can be applied for its

characterization.[3][10][11][12][13][14]

Experimental Protocol: General ¹H and ¹³C NMR of a Flavonoid Glycoside

Sample Preparation: Dissolve 5-10 mg of purified Isocarlinoside in a suitable deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄).

Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR Experiments: To aid in structural assignment, perform 2D NMR experiments such

as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC

(Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond

Correlation) to establish proton-carbon correlations.

Data Processing and Analysis: Process the raw data using appropriate software. Chemical

shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for the separation, quantification, and purity analysis of

Isocarlinoside. A validated HPLC method is crucial for quality control and pharmacokinetic

studies.

Experimental Protocol: General Reversed-Phase HPLC-UV Method for Flavonoid Glycosides

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-

phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[15][16][17]

[18]

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent

(A), often containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to

improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.

Gradient Program: A typical gradient might start with a low percentage of solvent B, which is

gradually increased over time to elute compounds with increasing hydrophobicity. The

column is then washed with a high percentage of solvent B and re-equilibrated to the initial

conditions.
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Flow Rate: A flow rate of 1.0 mL/min is common.

Detection: Monitor the eluent at a wavelength where Isocarlinoside exhibits maximum

absorbance, typically in the range of 254-350 nm for flavonoids.

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the

initial mobile phase, and filter through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for

parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and

limit of quantification (LOQ).[19][20]

Biological Activities and Signaling Pathways
Flavonoids, including Isocarlinoside, are known to exhibit a range of biological activities. While

direct experimental evidence for Isocarlinoside's effect on specific signaling pathways is

emerging, its structural similarity to other bioactive flavonoids suggests potential involvement in

key cellular processes like antioxidant defense and inflammation.

Antioxidant Activity
The antioxidant properties of flavonoids are often attributed to their ability to scavenge free

radicals. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[1]

[12][13][21][22][23][24][25]

Hypothesized Signaling Pathway: Keap1-Nrf2 Activation

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which

facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds,

Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where

it binds to the Antioxidant Response Element (ARE) in the promoter region of various

antioxidant genes, initiating their transcription. It is hypothesized that Isocarlinoside, due to its

phenolic structure, may act as an activator of this pathway.
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Figure 1: Hypothesized activation of the Keap1-Nrf2 pathway by Isocarlinoside.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-

picrylhydrazyl (DPPH) radical.[2][6][26]

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

Sample Preparation: Prepare a series of dilutions of Isocarlinoside in methanol.

Assay Procedure:

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

Add an equal volume of the Isocarlinoside dilutions to the wells.

Include a control well with methanol instead of the sample.

Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance at 517 nm using a microplate reader.
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Calculation: Calculate the percentage of radical scavenging activity using the formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of

Isocarlinoside to determine the IC₅₀ value (the concentration required to scavenge 50% of

the DPPH radicals).

Experimental Protocol: ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-

ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[6][10][27]

Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution

with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room

temperature for 12-16 hours. Dilute the ABTS radical solution with ethanol or phosphate-

buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

Sample Preparation: Prepare a series of dilutions of Isocarlinoside.

Assay Procedure:

Add a small volume of the Isocarlinoside dilutions to a fixed volume of the diluted ABTS

radical solution.

Include a control with the solvent instead of the sample.

Incubate at room temperature for a defined period (e.g., 6 minutes).

Measurement: Measure the absorbance at 734 nm.

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

IC₅₀ and TEAC Determination: Determine the IC₅₀ value and, if desired, calculate the Trolox

Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity to that of

Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity
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Chronic inflammation is implicated in numerous diseases. The NF-κB (Nuclear Factor kappa-

light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.

[5][22][23][24][28][29][30][31]

Hypothesized Signaling Pathway: Inhibition of NF-κB Activation

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-

inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and

subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the

transcription of pro-inflammatory genes. It is hypothesized that Isocarlinoside may exert anti-

inflammatory effects by inhibiting one or more steps in this pathway.
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Figure 2: Hypothesized inhibition of the NF-κB pathway by Isocarlinoside.
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Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7

Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity.[4][29][32][33][34]

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media (e.g., DMEM with

10% FBS) at 37°C in a 5% CO₂ incubator.

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Treatment:

Pre-treat the cells with various concentrations of Isocarlinoside for 1-2 hours.

Include a vehicle control (e.g., DMSO).

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to

induce an inflammatory response. Include an unstimulated control group.

Nitric Oxide Measurement (Griess Assay):

Collect the cell culture supernatant.

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-

(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

Incubate at room temperature for 10-15 minutes.

Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of

nitric oxide, is proportional to the absorbance.

Data Analysis: Compare the nitric oxide levels in the Isocarlinoside-treated groups to the

LPS-stimulated control group to determine the inhibitory effect. A cell viability assay (e.g.,

MTT assay) should be performed in parallel to ensure that the observed effects are not due

to cytotoxicity.
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Synthesis, Stability, and Reactivity
Synthesis
The chemical synthesis of complex flavonoid glycosides like Isocarlinoside is a challenging

multi-step process. While specific synthesis protocols for Isocarlinoside are not widely

reported, general strategies for the synthesis of flavonoid C-glycosides often involve the

coupling of a protected flavonoid aglycone with a protected sugar donor. Enzymatic synthesis

using glycosyltransferases is also a potential route.[14][31]

Stability
The stability of Isocarlinoside is an important consideration for its storage and formulation.

Stability studies should be conducted according to ICH guidelines (Q1A(R2)).[3][19][20][35]

Experimental Protocol: General Stability Testing

Sample: Use a well-characterized batch of Isocarlinoside.

Storage Conditions: Store samples under various conditions of temperature and humidity,

such as:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Time Points: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and

36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

Analytical Methods: Use a validated stability-indicating HPLC method to monitor for any

degradation of Isocarlinoside and the appearance of degradation products. Other

parameters such as appearance and moisture content should also be monitored.

Reactivity
The reactivity of Isocarlinoside is largely determined by its functional groups, including the

phenolic hydroxyl groups and the flavonoid backbone. The phenolic hydroxyls are susceptible

to oxidation, which is the basis of its antioxidant activity. The flavonoid core can undergo
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various chemical modifications, which could be explored for the synthesis of derivatives with

improved properties.

Conclusion
Isocarlinoside is a flavonoid C-glycoside with potential for further investigation as a bioactive

compound. This technical guide has summarized its known physicochemical properties and

provided a framework for its experimental evaluation. While some fundamental data such as an

experimental melting point and quantitative solubility are yet to be extensively reported, the

provided protocols offer a starting point for researchers. The hypothesized involvement of

Isocarlinoside in the Keap1-Nrf2 and NF-κB signaling pathways warrants further investigation

to elucidate its precise mechanisms of action and to fully assess its therapeutic potential.

Future research should focus on obtaining more detailed experimental data on its physical

properties, validating specific analytical methods, and conducting in-depth biological studies to

confirm its effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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